molecular formula C15H21N5O3 B2376621 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034207-69-5

5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2376621
CAS No.: 2034207-69-5
M. Wt: 319.365
InChI Key: FHIHGEKFYDPQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS: 2034286-17-2) is a heterocyclic molecule with a molecular formula of C₁₆H₁₉N₅O₃ and a molecular weight of 329.35 g/mol . Its structure features:

  • A pyrrolidin-2-one core.
  • A pyrrolidine-1-carbonyl group linked to a 6-(dimethylamino)pyrazin-2-yl moiety via an ether bond.
  • A dimethylamino substituent on the pyrazine ring, which may enhance solubility and modulate electronic properties.

Properties

IUPAC Name

5-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-19(2)12-7-16-8-14(18-12)23-10-5-6-20(9-10)15(22)11-3-4-13(21)17-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIHGEKFYDPQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-(Dimethylamino)pyrazin-2-ol

The synthesis of 6-(dimethylamino)pyrazin-2-ol represents a critical first step in the overall synthetic route. Multiple approaches can be considered based on related pyrazine derivatives synthesis methods.

Table 1: Methods for Synthesis of 6-(Dimethylamino)pyrazin-2-ol

Method Starting Material Reagents Conditions Expected Yield (%) Notes
Nucleophilic substitution 6-Chloropyrazin-2-ol Dimethylamine, NaHCO3 DMF, 80°C, 12h 65-75 Direct approach but requires selective halogenation of pyrazin-2-ol
Sequential substitution 2,6-Dichloropyrazine 1. Me2NH, K2CO3, THF
2. NaOH, H2O, 80°C
Two-step process 50-60 Allows regioselective introduction of substituents
De novo synthesis Diaminoethane derivatives Glyoxal, oxidizing agent, Me2NH Multi-step process 40-50 More complex but applicable when precursors unavailable

The nucleophilic aromatic substitution approach offers a direct method when 6-chloropyrazin-2-ol is available. The reaction typically involves heating the chloropyrazine with an excess of dimethylamine in the presence of a base like sodium bicarbonate. The pyrazine ring's electron-deficient nature facilitates this substitution reaction, though careful temperature control is necessary to prevent side reactions.

The sequential substitution of 2,6-dichloropyrazine provides an alternative approach with good regiocontrol. The first chlorine can be selectively substituted with dimethylamine under mild conditions, followed by hydrolysis of the second chlorine to introduce the hydroxyl group. This two-step process avoids potential selectivity issues that might arise in direct functionalization methods.

Synthesis of 3-Hydroxypyrrolidine Derivatives

The 3-hydroxypyrrolidine component requires careful protection/deprotection strategies to ensure selective functionalization throughout the synthesis.

Table 2: Synthetic Approaches to Protected 3-Hydroxypyrrolidine Derivatives

Method Starting Material Reagents Conditions Expected Yield (%) Notes
Reduction-protection 3-Pyrrolidinone 1. NaBH4, MeOH, 0°C
2. Boc2O, Et3N, DCM
Two-step process 75-85 Simple approach from commercial material
Cycloaddition Alkene + azomethine ylide Catalyst, base, protecting agent Varies with substrates 60-70 Allows stereocontrol but more complex
Selective hydroxylation N-Protected pyrrolidine OsO4, NMO, acetone/water rt, 24h 65-75 Useful for late-stage functionalization

The reduction-protection sequence represents the most straightforward approach, starting with the reduction of commercially available 3-pyrrolidinone using sodium borohydride, followed by protection of the pyrrolidine nitrogen with tert-butoxycarbonyl anhydride (Boc2O). This method is well-established and produces the desired intermediate in good yields with minimal side reactions.

For applications requiring stereochemical control, the cycloaddition approach using azomethine ylides provides access to stereodefined 3-hydroxypyrrolidine derivatives. This method involves the [3+2] cycloaddition of an appropriate alkene with an azomethine ylide, followed by selective reduction and protection steps. While more complex, this approach offers advantages in terms of stereochemical purity.

Preparation of Pyrrolidin-2-one-5-carboxylic Acid

The pyrrolidin-2-one-5-carboxylic acid component can be synthesized through several routes, with the choice depending on the availability of starting materials and requirements for stereochemical control.

Table 3: Methods for Synthesis of Pyrrolidin-2-one-5-carboxylic Acid

Method Starting Material Reagents Conditions Expected Yield (%) Notes
Cyclization of glutamic acid L-Glutamic acid Cyclizing agent (EDC, DCC) DMF, rt, 24h 70-80 Maintains stereochemistry of starting material
Lithiation-carboxylation Pyrrolidin-2-one 1. LDA, THF, -78°C
2. CO2
Two-step process 60-70 Direct but requires careful temperature control
Oxidation of methyl derivative 5-Methylpyrrolidin-2-one KMnO4, NaOH, water 0°C to rt, 4h 50-60 Useful when methyl precursor is available
Hydrazinolysis approach Dimethyl itaconate 1. Hydrazine hydrate
2. Cyclization
Multi-step process 55-65 Based on methodology in pyrrolidone synthesis

The cyclization of glutamic acid derivatives represents a biomimetic approach that maintains the stereochemistry of the starting material. This method typically involves activation of the γ-carboxylic acid with a coupling reagent such as EDC or DCC, followed by intramolecular nucleophilic attack by the α-amino group. The resulting pyrrolidin-2-one can then be functionalized at the 5-position through established methods.

For a more direct approach, lithiation of pyrrolidin-2-one at the 5-position using lithium diisopropylamide (LDA) at low temperature, followed by quenching with carbon dioxide, provides access to the desired carboxylic acid. This method requires careful temperature control to ensure selective deprotonation at the 5-position.

Formation of Key Bonds

Pyrazine-Pyrrolidine Ether Linkage Formation

The formation of the ether linkage between the pyrazine and pyrrolidine components represents a critical synthetic challenge, with several potential approaches available.

Table 4: Methods for Forming the Pyrazine-Pyrrolidine Ether Linkage

Method Reagents Conditions Expected Yield (%) Advantages Limitations
Mitsunobu reaction PPh3, DIAD, THF 0°C to rt, 12h 65-75 Mild conditions, stereochemical inversion Side reactions with other nucleophilic groups
Nucleophilic substitution Base (K2CO3, Cs2CO3), activated pyrazine DMF, 80°C, 24h 60-70 Straightforward, scalable Harsh conditions, potential side reactions
Cu-catalyzed coupling CuI, 1,10-phenanthroline, K3PO4 DMF, 90°C, 24h 70-80 Tolerant of functional groups Catalyst cost, potential metal contamination
SNAr reaction Pyrazine-2-fluoro or chloro derivative, base DMSO, 100°C, 12h 55-65 Direct approach Requires activated pyrazine precursor

The Mitsunobu reaction offers a versatile method for forming the ether linkage under relatively mild conditions. The reaction between 6-(dimethylamino)pyrazin-2-ol and N-protected 3-hydroxypyrrolidine in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) typically proceeds with inversion of configuration at the pyrrolidine stereocenter. This approach is particularly valuable when stereochemical control is required.

For larger-scale synthesis, nucleophilic substitution using an activated pyrazine derivative (e.g., as a sulphonate or halide) with 3-hydroxypyrrolidine may be preferred. This approach typically requires stronger basic conditions but offers improved scalability and often better yields for certain substrate combinations.

Recent advances in transition metal catalysis have enabled more mild and selective formation of aryl-alkyl ether bonds. Copper-catalyzed coupling, using CuI with ligands such as 1,10-phenanthroline, has proven effective for joining complex partners under relatively mild conditions. This approach offers advantages in terms of functional group tolerance but requires optimization of the catalyst system for specific substrates.

Amide Bond Formation

The formation of the amide bond between the pyrrolidine nitrogen and the pyrrolidin-2-one-5-carboxylic acid requires careful selection of coupling conditions to ensure selective reaction.

Table 5: Amide Coupling Methods for the Target Compound

Method Reagents Conditions Expected Yield (%) Advantages Limitations
Carbodiimide coupling EDC/DCC, HOBt, DIPEA DMF, 0°C to rt, 12h 70-80 Mild conditions, widely used Formation of urea byproducts
HATU/HBTU coupling HATU/HBTU, DIPEA DMF, rt, 6h 75-85 Efficient, fewer side reactions Reagent cost
Acid chloride method SOCl2 or oxalyl chloride, base DCM, -10°C to rt, 4h 65-75 Reactive, fast reaction Less selective, moisture sensitive
Mixed anhydride Isobutyl chloroformate, NMM THF, -20°C to rt, 6h 70-80 Good for sensitive substrates Additional reagents required

Carbodiimide-based coupling using EDC or DCC with additives such as HOBt represents a standard approach for amide formation. This method proceeds under mild conditions and is compatible with a wide range of functional groups. The addition of HOBt helps minimize racemization and improves efficiency by generating a more reactive intermediate.

For challenging couplings, phosphonium or uronium reagents such as HATU or HBTU often provide superior results. These reagents generate highly reactive intermediates, leading to faster reaction rates and typically higher yields, particularly for sterically hindered coupling partners. The main drawbacks include higher cost and potential for side reactions if excess reagent is used.

The acid chloride method, while more reactive, may be less suitable for the complex target compound due to the harsh conditions required for acid chloride formation and potential side reactions. However, for certain substrate combinations, this approach can offer advantages in terms of reaction rate and yield.

Complete Synthetic Pathways

Based on the methods described above, several complete synthetic pathways can be proposed for the preparation of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one.

Linear Synthetic Pathway

A linear synthetic approach involves sequential formation of the key bonds, typically beginning with the preparation of the pyrazine-pyrrolidine ether linkage, followed by amide bond formation with the pyrrolidin-2-one component.

Table 6: Linear Synthetic Pathway to the Target Compound

Step Transformation Reagents Conditions Expected Yield (%) Notes
1 Synthesis of 6-(dimethylamino)pyrazin-2-ol See Table 1 Varies with method 50-75 Key building block preparation
2 Protection of 3-hydroxypyrrolidine Boc2O, Et3N, DCM rt, 4h 85-95 N-protection essential for selective ether formation
3 Ether formation PPh3, DIAD, THF 0°C to rt, 12h 65-75 Key C-O bond formation step
4 N-deprotection TFA or HCl, DCM 0°C, 2h 90-95 Preparation for amide coupling
5 Synthesis of pyrrolidin-2-one-5-carboxylic acid See Table 3 Varies with method 60-80 Second key building block preparation
6 Amide coupling HATU, DIPEA, DMF rt, 6h 75-85 Final C-N bond formation
Overall yield 15-30%

This linear route offers a logical synthetic sequence with each step building upon established methodologies for similar compounds. The overall yield is estimated at 15-30%, reflecting the complexity of the target molecule and the multi-step nature of the synthesis.

Convergent Synthetic Pathway

A convergent approach involves the separate synthesis of two major fragments that would be joined in a late-stage coupling reaction.

Table 7: Convergent Synthetic Pathway to the Target Compound

Path Step Transformation Reagents Conditions Expected Yield (%)
Fragment A 1 Synthesis of pyrrolidin-2-one-5-carboxylic acid See Table 3 Varies with method 60-80
2 Activation of carboxylic acid HATU or acid chloride formation Standard conditions 85-95
Fragment B 1 Synthesis of 6-(dimethylamino)pyrazin-2-ol See Table 1 Varies with method 50-75
2 Protection of 3-hydroxypyrrolidine Boc2O, Et3N, DCM rt, 4h 85-95
3 Ether formation PPh3, DIAD, THF 0°C to rt, 12h 65-75
4 N-deprotection TFA or HCl, DCM 0°C, 2h 90-95
Coupling 1 Fragment coupling Activated Fragment A + Fragment B Optimized conditions 70-80
Overall yield 20-35%

This convergent approach potentially offers higher overall yields, particularly for complex molecules, by allowing optimization of each fragment synthesis separately. The final coupling step can be carefully optimized to maximize yield and minimize side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly impacts the efficiency and selectivity of key synthetic steps.

Table 8: Solvent and Temperature Optimization for Key Steps

Reaction Solvent Temperature (°C) Time (h) Expected Yield (%) Comments
Ether formation (Mitsunobu) THF 0 to rt 12 65-75 Standard conditions
Ether formation (Mitsunobu) DCM 0 to rt 10 70-80 Alternative solvent, may improve solubility
Ether formation (Mitsunobu) Toluene rt to 50 8 60-70 Higher temperature accelerates reaction
Amide coupling (HATU) DMF rt 6 75-85 Standard conditions for amide formation
Amide coupling (HATU) DCM/DMF (3:1) 0 to rt 8 70-80 Mixed solvent system may improve solubility
Amide coupling (HATU) MeCN rt 10 65-75 Alternative solvent with easier removal

For the Mitsunobu reaction, THF remains the most commonly used solvent, providing a good balance of reactivity and selectivity. DCM offers advantages in terms of solubility for certain substrates, while toluene allows for higher reaction temperatures that can accelerate the reaction for less reactive substrates.

In amide coupling reactions, DMF is typically the solvent of choice due to its excellent solubilizing properties for both the coupling reagents and substrates. Mixed solvent systems such as DCM/DMF can offer improved solubility while reducing the amount of high-boiling DMF required. Acetonitrile provides an alternative with easier removal during work-up but may result in slightly lower yields.

Catalyst and Reagent Selection

For certain synthetic steps, particularly transition metal-catalyzed reactions, careful selection of catalysts and ligands is essential for optimizing yield and selectivity.

Table 9: Catalyst Systems for Ether Formation via Transition Metal Catalysis

Catalyst Ligand Base Solvent Temperature (°C) Time (h) Expected Yield (%)
CuI 1,10-Phenanthroline K3PO4 DMF 90 24 70-80
Cu(OAc)2 2,2'-Bipyridine Cs2CO3 Toluene 110 18 65-75
CuBr N,N-Dimethylglycine K2CO3 DMSO 80 12 60-70
Cu(OTf)2 Pyridine NaH THF 65 16 55-65

Copper-catalyzed methods for ether formation offer advantages in terms of functional group tolerance and mild conditions. The CuI/1,10-phenanthroline system with K3PO4 as base has proven particularly effective for a wide range of aryl-alkyl ether formations. The Cu(OAc)2/2,2'-bipyridine system provides an alternative that may perform better for certain substrate combinations, particularly when using oxygen as the terminal oxidant.

For amide coupling reactions, the choice of coupling reagent can significantly impact both yield and purity of the product.

Table 10: Optimization of Amide Coupling Reagents

Coupling Reagent Additive Base Solvent Temperature (°C) Time (h) Expected Yield (%)
EDC·HCl HOBt DIPEA DMF 0 to rt 12 70-80
HATU None DIPEA DMF rt 6 75-85
HBTU HOAt DIPEA DMF rt 8 70-80
PyBOP HOBt NMM DCM 0 to rt 10 65-75
T3P None Et3N EtOAc 0 to rt 8 70-80

EDC with HOBt represents a widely used combination due to its efficiency and the water solubility of the urea byproduct, facilitating purification. HATU typically provides superior results for challenging couplings but at higher cost. The newer reagent T3P (propylphosphonic anhydride) offers advantages in terms of reduced epimerization and easier work-up procedures, making it an attractive alternative for certain applications.

Purification and Characterization

Purification Methods

The purification of intermediates and the final product represents a critical aspect of the synthesis.

Table 11: Purification Methods for Key Intermediates and Final Product

Compound Purification Method Solvent System Expected Recovery (%) Notes
6-(Dimethylamino)pyrazin-2-ol Column chromatography EtOAc/hexanes or DCM/MeOH 80-90 Moderately polar compound
Protected pyrrolidine-ether intermediate Column chromatography EtOAc/hexanes 85-95 Relatively non-polar due to protecting group
Deprotected intermediate Acid-base extraction, then chromatography DCM/MeOH/NH4OH 75-85 Basic compound requiring special handling
Pyrrolidin-2-one-5-carboxylic acid Recrystallization EtOAc or EtOH 70-80 Acidic compound often purified by crystallization
Final product Column chromatography followed by recrystallization DCM/MeOH for chromatography; EtOAc/hexanes for recrystallization 70-80 Multiple functional groups requiring careful separation

Column chromatography remains the most versatile purification method for most intermediates, with solvent systems tailored to the polarity of the specific compound. For the protected pyrrolidine-ether intermediate, a relatively non-polar system such as EtOAc/hexanes is typically effective, while more polar systems incorporating methanol are required for the more polar deprotected intermediate.

For the final product, a two-stage purification involving chromatography followed by recrystallization often provides the highest purity. The choice of recrystallization solvent is critical, with a mixed solvent system such as EtOAc/hexanes frequently offering the best results.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the structure and purity of the target compound and key intermediates.

Table 12: Analytical Characterization Methods for the Target Compound

Technique Expected Results Information Provided
1H NMR Multiple signals corresponding to aromatic, aliphatic, and amide protons Structural confirmation, purity assessment
13C NMR Signals for carbonyl carbons (δ ~170-175 ppm), aromatic carbons (δ ~140-160 ppm), and aliphatic carbons Carbon framework confirmation
FTIR Characteristic bands for carbonyl groups (~1680-1700 cm-1), ether linkage (~1050-1150 cm-1), and aromatic rings Functional group confirmation
HRMS Molecular ion peak matching calculated mass and characteristic fragmentation pattern Molecular weight confirmation, structural information
HPLC Single major peak with purity >95% Purity assessment, potential for chiral analysis
X-ray crystallography Crystal structure (if suitable crystals can be obtained) Absolute confirmation of 3D structure

For 1H NMR characterization, diagnostic signals would include the aromatic protons of the pyrazine ring (typically δ ~7.5-8.5 ppm), the dimethylamino group (singlet, δ ~3.0-3.2 ppm), the pyrrolidine ring protons (complex multiplets, δ ~1.8-4.0 ppm), and the pyrrolidin-2-one ring protons. The amide NH of the pyrrolidin-2-one would typically appear as a broad singlet at δ ~7.0-8.0 ppm.

In the 13C NMR spectrum, the carbonyl carbons of the amide and lactam groups would appear at δ ~170-175 ppm, while the aromatic carbons of the pyrazine ring would show signals in the δ ~140-160 ppm region. The carbon bearing the dimethylamino group would typically show a signal at δ ~155-160 ppm due to the electron-donating effect of the amino substituent.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural similarities and differences with compounds from the evidence:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Features Notable Properties/Applications
Target Compound (2034286-17-2) C₁₆H₁₉N₅O₃ 329.35 Pyrrolidinone, pyrazine, dimethylamino, ether linkage Potential kinase inhibitor scaffold
6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one C₉H₆ClN₃O 207.62 Pyridazine core, chloropyridinyl substituent Intermediate for pharmaceuticals
1-(2-Chloroethyl)pyrrolidin-2-one (A738792) C₆H₁₀ClNO 147.60 Chloroethyl side chain, pyrrolidinone High purity (95+%) synthesis reagent
3-Hydroxycotinine (34834-67-8) C₁₀H₁₂N₂O₂ 192.22 Hydroxyl-pyrrolidinone, pyridinyl substituent Nicotine metabolite
6-(5-Methylthiophen-2-yl)-1-isopropyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid C₁₄H₁₄N₄O₂S 326.36 Pyrazolopyridine core, methylthiophene, carboxylic acid Supplier-listed for drug discovery

Functional Group and Property Analysis

Pyrrolidinone Core
  • The target compound shares a pyrrolidin-2-one moiety with 1-(2-chloroethyl)pyrrolidin-2-one and 3-hydroxycotinine .
Heteroaromatic Substituents
  • The 6-(dimethylamino)pyrazin-2-yl group distinguishes the target compound from chloropyridinyl (e.g., 6-(5-chloropyridin-2-yl)pyridazin-3(2H)-one ) or thiophenyl derivatives. The dimethylamino group likely increases solubility and electron-donating effects, contrasting with electron-withdrawing groups like chlorine in other compounds.

Biological Activity

5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a pyrazine moiety, and a dimethylamino group, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is C15H20N4O2C_{15}H_{20}N_4O_2, with a molecular weight of approximately 288.35 g/mol. The compound's structure allows for various interactions with biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biological pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
  • Receptor Modulation : By binding to specific receptors, it can alter signaling pathways that regulate cell growth and survival.
  • Antioxidant Activity : The presence of the dimethylamino group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrrolidine derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The structural motifs present in 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one may enhance its efficacy as an anticancer agent.

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, this compound may also exhibit benefits in neurodegenerative diseases by targeting cholinesterase enzymes and reducing amyloid-beta aggregation . Such activities are crucial for developing treatments for conditions like Alzheimer's disease.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of pyrrolidine derivatives on FaDu hypopharyngeal tumor cells, revealing that compounds similar to 5-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one showed enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Neuroprotective Research : Another investigation into novel pyrrolidine derivatives indicated their potential in dual cholinesterase inhibition and antioxidant activity, suggesting a promising avenue for treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsInhibits cholinesterase; reduces amyloid-beta
Antioxidant PropertiesPotential to mitigate oxidative stress

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer: Optimization involves systematic variation of reaction parameters, such as catalyst loading (e.g., transition-metal catalysts), temperature (e.g., 0–50°C gradients), and solvent polarity. For example, adjusting HCl concentration during salt formation (as in stepwise acidification) can enhance crystallization efficiency . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in polar aprotic solvents (e.g., DMF) may improve purity. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer: Use a combination of NMR (¹H/¹³C, 2D-COSY, HSQC) to confirm connectivity of the pyrrolidinone and pyrazine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated in structurally analogous pyridine derivatives . FT-IR can identify carbonyl (C=O) and amine (N-H) functional groups, while UV-Vis assesses conjugation effects in the pyrazine ring .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

  • Methodological Answer: Follow a tiered approach:
  • Lab Studies: Determine hydrolysis rates (pH 4–9 buffers), photodegradation (UV-Vis irradiation), and biodegradation (OECD 301B assay). Measure partition coefficients (log P) via shake-flask methods to predict bioaccumulation .
  • Field Studies: Use soil/water microcosms to track degradation products (e.g., LC-MS/MS). Monitor adsorption/desorption kinetics in sediment matrices.
  • Computational Modeling: Apply QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. How can contradictory data in biological activity assays be resolved?

  • Methodological Answer:
  • Assay Validation: Cross-validate using orthogonal methods (e.g., enzymatic vs. cell-based assays). For kinase inhibition studies, compare radiometric (³²P-ATP) and fluorescence-based (ADP-Glo) readouts.
  • Dose-Response Refinement: Test a broader concentration range (e.g., 0.1 nM–100 µM) with triplicate technical replicates.
  • Meta-Analysis: Review structure-activity relationships (SAR) of analogous pyrrolidinone derivatives to identify confounding functional groups (e.g., dimethylamino vs. trifluoromethyl substituents) .

Q. What strategies are effective for studying the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

  • Methodological Answer:
  • In Vivo: Administer the compound to rodent models via IV/PO routes. Collect plasma/tissue samples at timed intervals; quantify via LC-MS/MS. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂.
  • In Vitro-In Vivo Correlation (IVIVC): Perform hepatic microsomal stability assays (CYP450 isoforms) and plasma protein binding (ultrafiltration) to predict clearance .
  • Mechanistic Modeling: Develop compartmental PK-PD models linking plasma concentrations to target engagement (e.g., receptor occupancy via PET imaging) .

Q. How can researchers address challenges in scaling up the synthesis for preclinical studies?

  • Methodological Answer:
  • Process Chemistry: Transition from batch to flow chemistry for exothermic steps (e.g., acylations). Optimize solvent swaps (e.g., replace DCM with ethyl acetate for safety).
  • Quality by Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity. For example, reaction time and temperature are key for minimizing epimerization in pyrrolidine intermediates .
  • Regulatory Compliance: Document impurities per ICH guidelines (e.g., ICH Q3A/B) using stability-indicating HPLC methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.